

Discovery and history of morpholine-based scaffolds in drug discovery

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Compound of Interest

Compound Name: (S)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

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The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in favorable interactions with biological targets, have cemented its importance in the development of a wide array of therapeutic agents. This technical guide delves into the discovery and rich history of morpholine-based scaffolds, providing a comprehensive overview of their evolution from a chemical curiosity to a cornerstone of modern drug discovery.

Discovery and Early History: From Morphine's Shadow to a Pharmacological Mainstay

The story of morpholine begins in the late 19th century with the work of German chemist Ludwig Knorr. While investigating the structure of morphine, Knorr synthesized the heterocyclic compound and named it "morpholine," mistakenly believing it to be a core structural component

of the potent analgesic.[1][2] For several decades following its discovery, morpholine remained largely a chemical novelty.

It wasn't until the mid-20th century that the therapeutic potential of morpholine derivatives began to be realized. In 1955, the first drug containing a morpholine moiety was introduced to the market for the treatment of obesity.[3][4] This was soon followed by the development of potent analgesics that incorporated the morpholine scaffold, marking the beginning of a new era in medicinal chemistry where this versatile heterocycle would be increasingly utilized to fine-tune the properties of drug candidates.[4]

Physicochemical Properties and Pharmacokinetic Advantages

The enduring appeal of the morpholine scaffold in drug design can be attributed to its favorable physicochemical and pharmacokinetic properties. The presence of the oxygen atom and the secondary amine imparts a desirable balance of hydrophilicity and lipophilicity, which can enhance a molecule's aqueous solubility and permeability across biological membranes.[5] Furthermore, the morpholine ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and bioavailability of drug candidates.[5]

Key Therapeutic Areas and Approved Drugs

The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where morpholine-containing drugs have made a significant impact. These include oncology, infectious diseases, and central nervous system disorders.

Anticancer Agents

A notable example of a morpholine-containing anticancer drug is Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The morpholine moiety in gefitinib is crucial for its activity, contributing to its binding affinity and favorable pharmacokinetic profile.

Antibacterial Agents

Linezolid (Zyvox®), the first of the oxazolidinone class of antibiotics, features a morpholine ring. It is a potent agent against a range of Gram-positive bacteria, including methicillin-resistant

Staphylococcus aureus (MRSA).[8][9] The morpholine group in linezolid plays a key role in its mechanism of action, which involves the inhibition of bacterial protein synthesis.

Central Nervous System (CNS) Agents

The ability of the morpholine scaffold to improve blood-brain barrier penetration has led to its incorporation in numerous CNS-active drugs.[5] Examples include:

- Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used in the treatment of depression.[1][10]
- Moclobemide (Aurorix®): A reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.[3][11]
- Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12][13]

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize key quantitative data for a selection of morpholine-containing drugs, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Bioactivity of Selected Morpholine-Containing Drugs

| Drug | Target | Assay | IC ₅₀ | Reference(s) |
|-------------|----------------------------|---|------------------|--------------|
| Gefitinib | EGFR Tyrosine Kinase | Enzyme Inhibition Assay | 2-37 nM | [6] |
| Linezolid | Bacterial Ribosome | Minimum Inhibitory Concentration (MIC) vs. <i>S. aureus</i> | 1-4 µg/mL | [8] |
| Reboxetine | Norepinephrine Transporter | Radioligand Binding Assay | 1.1 nM | [1] |
| Moclobemide | Monoamine Oxidase A | Enzyme Inhibition Assay | 200 nM | [11] |
| Aprepitant | NK1 Receptor | Radioligand Binding Assay | 0.1-0.2 nM | [12] |

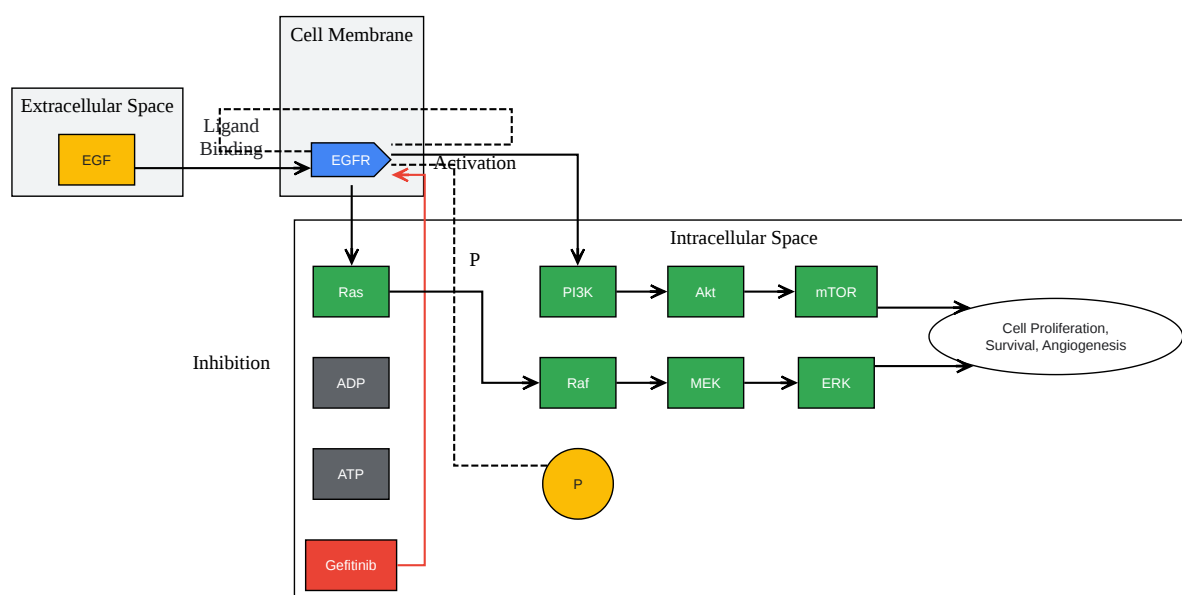
Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t _{1/2}) (hours) | Primary Metabolism |
|-------------|---------------------|---------------------|---------------------------------------|------------------------------|
| Gefitinib | ~60 | ~90 | ~48 | CYP3A4, CYP2D6 |
| Linezolid | ~100 | ~31 | 4-6 | Oxidation of morpholine ring |
| Reboxetine | >94 | >97 | ~13 | CYP3A4 |
| Moclobemide | 55-95 | ~50 | 1-2 | Hepatic |
| Aprepitant | 59-67 | >95 | 9-13 | CYP3A4 |

Key Signaling Pathways and Experimental Workflows

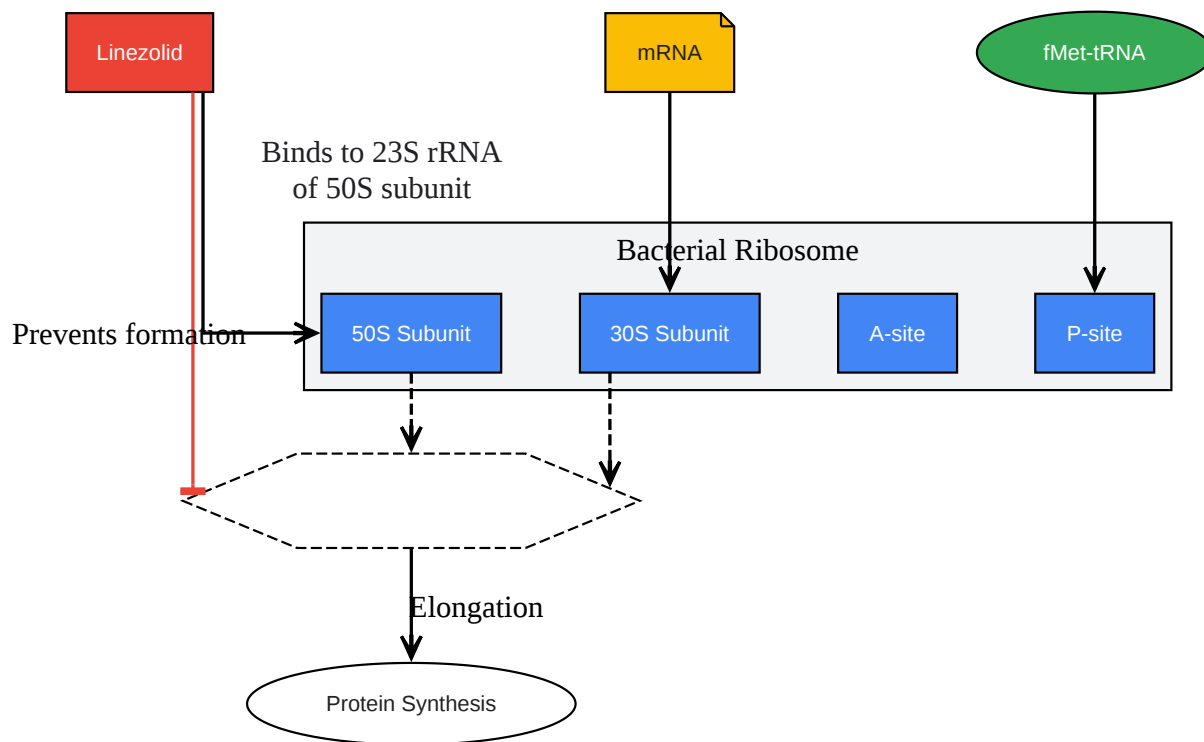
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of morpholine-based drugs.

Signaling Pathways



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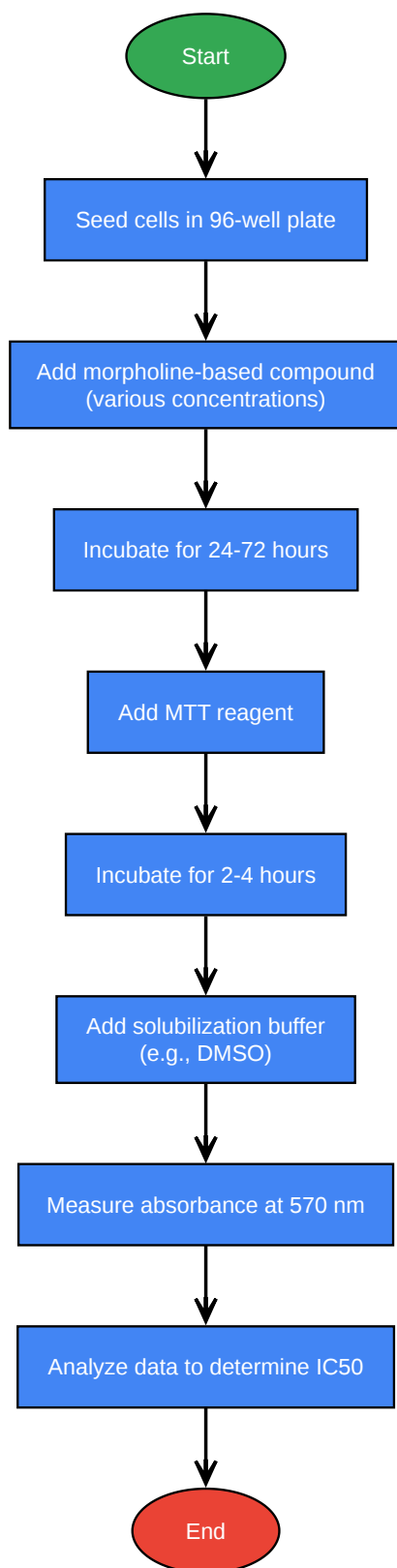
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.



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Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Experimental Workflows



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Caption: General workflow for determining the cytotoxicity of a morpholine-based compound using the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of morpholine-based scaffolds.

Synthesis of Gefitinib (Illustrative)

This is a simplified, illustrative protocol and should be adapted based on specific laboratory conditions and safety guidelines.

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline

- To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).
- Heat the reaction mixture to reflux for 4-6 hours.
- Cool the reaction mixture to room temperature and filter the precipitated solid.
- Wash the solid with isopropanol and dry under vacuum to obtain 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.
- To a solution of the product from the previous step in dimethylformamide (DMF), add potassium carbonate (3 eq) and 4-(3-chloropropyl)morpholine (1.5 eq).
- Heat the reaction mixture at 80-90 °C for 8-10 hours.
- Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford gefitinib.[\[6\]](#)[\[7\]](#)

MTT Cell Viability Assay

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the morpholine-based test compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

- **Reagent Preparation:** Prepare the PI3K enzyme, lipid substrate (PIP₂), and the morpholine-based inhibitor in the appropriate kinase buffer.
- **Kinase Reaction:** In a 384-well plate, add the PI3K enzyme, the inhibitor at various concentrations, and the lipid substrate.
- **ATP Addition:** Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- **ADP Detection:** Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

- Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
- Signal Measurement: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the PI3K activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[18][19][20]

Conclusion

From its serendipitous discovery to its current status as a privileged scaffold, the journey of morpholine in drug discovery is a testament to its remarkable chemical and biological properties. Its incorporation into a diverse array of approved drugs for various diseases highlights its significant contribution to modern medicine. The continued exploration of novel morpholine-based derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

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